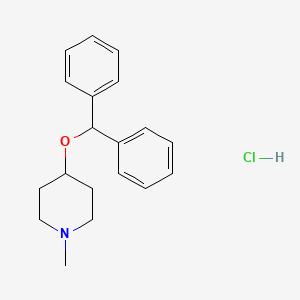

Diphenylpyraline Hydrochloride

Description

See also: Diphenylpyraline (has active moiety).

Properties

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRLDRXGWKXRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-20-6 (Parent) | |

| Record name | Diphenylpyraline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047772 | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132-18-3 | |

| Record name | Diafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylpyraline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4-(diphenylmethoxy)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpyraline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPYRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FU7F1E87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diphenylpyraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline hydrochloride is a first-generation antihistamine that primarily functions as a potent and competitive antagonist of the histamine H1 receptor. Its therapeutic applications have historically centered on the management of allergic conditions such as rhinitis and urticaria. However, extensive research has unveiled a more complex pharmacodynamic profile, notably its significant interaction with the dopamine transporter (DAT). This dual-action mechanism, combining H1 receptor blockade with dopamine reuptake inhibition, underpins its diverse physiological effects, including its psychostimulant properties. Furthermore, diphenylpyraline exhibits anticholinergic activity through its affinity for muscarinic receptors. This technical guide provides a comprehensive overview of the molecular mechanisms of action of diphenylpyraline, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Pharmacological Actions

This compound's mechanism of action is characterized by its interaction with at least three distinct molecular targets:

-

Histamine H1 Receptor Antagonism: As a first-generation antihistamine, its primary and most well-characterized action is the competitive blockade of the histamine H1 receptor. By binding to this receptor, it prevents histamine from eliciting its pro-inflammatory and allergic effects.[1][2][3][4][5][6][7]

-

Dopamine Transporter (DAT) Inhibition: Diphenylpyraline acts as a competitive inhibitor of the dopamine transporter.[8][9] This action blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, leading to an increase in extracellular dopamine concentrations, particularly in brain regions such as the nucleus accumbens.[10][7][8] This mechanism is responsible for its observed psychostimulant and locomotor-activating effects.[10][7][8][9]

-

Muscarinic Receptor Antagonism: The compound also displays affinity for muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects, such as dry mouth and sedation.[1][2][7][11][12]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities of diphenylpyraline for its primary molecular targets.

| Target | Parameter | Value (nM) | Species/Tissue | Reference |

| Muscarinic Receptors | Ki | 21 | Bovine Cerebral Cortex | [4] |

| Dopamine Transporter (DAT) | Effect on Km | 20-fold increase in apparent Km | Mouse Nucleus Accumbens Slices | [5] |

Note: A specific Ki or IC50 value for Diphenylpyraline at the Dopamine Transporter is not consistently reported in the reviewed literature. However, its characterization as a competitive inhibitor with a significant impact on the apparent affinity (Km) of dopamine for the transporter is well-documented.[5] There is currently no significant evidence to suggest high-affinity binding to the serotonin transporter (SERT) or the norepinephrine transporter (NET).[4][9]

Signaling Pathways

Histamine H1 Receptor Antagonism Signaling Pathway

Diphenylpyraline, as a competitive antagonist, blocks the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. In its active state, the H1 receptor initiates a signaling cascade that leads to the production of pro-inflammatory mediators. By blocking this receptor, diphenylpyraline prevents these downstream effects.

Caption: Diphenylpyraline blocks the H1 receptor, preventing histamine-induced Gq/11 activation and downstream inflammatory signaling.

Dopamine Transporter Inhibition Mechanism

Diphenylpyraline competitively inhibits the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Caption: Diphenylpyraline inhibits DAT, increasing synaptic dopamine and enhancing postsynaptic signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Receptor Binding Assays

This assay determines the affinity of diphenylpyraline for the histamine H1 receptor by measuring its ability to displace the radiolabeled H1 antagonist, [³H]-mepyramine.

-

Membrane Preparation: Homogenize tissue known to express H1 receptors (e.g., bovine cerebral cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of diphenylpyraline.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [³H]-mepyramine binding against the concentration of diphenylpyraline. Calculate the IC50 value (the concentration of diphenylpyraline that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

This assay measures the affinity of diphenylpyraline for muscarinic receptors by its ability to displace the radiolabeled antagonist, [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Membrane Preparation: Prepare a membrane suspension from a tissue rich in muscarinic receptors, such as the rat or bovine cerebral cortex, following a similar procedure to the H1 receptor assay.

-

Assay Setup: Combine the membrane preparation, a fixed concentration of [³H]-QNB, and a range of diphenylpyraline concentrations in a 96-well plate.

-

Incubation: Incubate the mixture to allow for equilibrium binding (e.g., 60 minutes at 25°C).

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with cold buffer.

-

Scintillation Counting: Quantify the bound radioactivity on the filters.

-

Data Analysis: Determine the IC50 and subsequently the Ki value for diphenylpyraline at muscarinic receptors.

In Vivo Neurochemical and Behavioral Assays

This technique measures extracellular dopamine levels in the brain of a freely moving animal following the administration of diphenylpyraline.

-

Surgical Implantation: Anesthetize a rodent (e.g., mouse or rat) and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally).

-

Post-treatment Collection: Continue to collect dialysate samples for a set period post-injection.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels to determine the effect of diphenylpyraline on extracellular dopamine.

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration and uptake kinetics in brain slices.

-

Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the nucleus accumbens from a rodent. Maintain the slices in oxygenated aCSF.

-

Electrode Placement: Place a carbon-fiber microelectrode in the nucleus accumbens of the brain slice to detect dopamine. A stimulating electrode is positioned nearby to evoke dopamine release.

-

Dopamine Release and Detection: Apply a brief electrical stimulation to elicit dopamine release. The carbon-fiber electrode measures the resulting change in extracellular dopamine concentration by applying a triangular voltage waveform and measuring the oxidative current of dopamine.

-

Uptake Kinetics Measurement: The decay of the dopamine signal after the stimulation pulse reflects its uptake by DAT. Model the decay curve using Michaelis-Menten kinetics to determine the Vmax (maximum uptake rate) and apparent Km (an inverse measure of dopamine's affinity for DAT).

-

Drug Application: Apply diphenylpyraline (e.g., 10 µM) to the bath and repeat the stimulation and recording procedure.

-

Data Analysis: Compare the Vmax and apparent Km values before and after diphenylpyraline application to determine its effect on dopamine uptake kinetics. A competitive inhibitor like diphenylpyraline is expected to increase the apparent Km without changing Vmax.[5]

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

-

Apparatus: Use a two- or three-compartment chamber where the compartments are distinguished by distinct visual and tactile cues.

-

Pre-conditioning Phase (Baseline): On the first day, allow the animal to freely explore all compartments of the apparatus to determine any initial preference for one compartment over the others.

-

Conditioning Phase: This phase typically lasts for several days. On "drug" days, administer diphenylpyraline and confine the animal to one of the compartments (e.g., the initially non-preferred one). On "saline" days, administer a saline injection and confine the animal to the other compartment.

-

Test Phase: After the conditioning phase, allow the drug-free animal to access all compartments freely. Record the time spent in each compartment.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning baseline indicates that the drug has rewarding properties. Studies have shown that unlike cocaine, diphenylpyraline does not produce significant conditioned place preference, suggesting it is a less rewarding DAT inhibitor.[3][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the neuropharmacological profile of a compound like diphenylpyraline.

Caption: A generalized workflow for elucidating the mechanism of action of a neuroactive compound.

Conclusion

This compound possesses a multifaceted mechanism of action, primarily driven by its potent antagonism of the histamine H1 receptor and competitive inhibition of the dopamine transporter. Its anticholinergic properties, mediated by muscarinic receptor blockade, also contribute to its overall pharmacological profile. The combination of these actions explains its efficacy as an antihistamine and its notable psychostimulant effects. The lack of significant rewarding properties, despite its action as a dopamine reuptake inhibitor, makes it a compound of interest for further research, particularly in the context of developing novel therapeutics. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation and understanding of diphenylpyraline and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]

- 3. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]

- 11. asu.elsevierpure.com [asu.elsevierpure.com]

- 12. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenylpyraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylpyraline Hydrochloride is a first-generation antihistamine characterized by its competitive antagonism of the histamine H1 receptor. Possessing additional anticholinergic and dopamine reuptake inhibitory properties, its clinical applications have primarily centered on the symptomatic relief of allergic conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound. It includes a summary of its absorption, distribution, metabolism, and excretion profiles, as well as a detailed account of its mechanism of action and physiological effects. This document also outlines key experimental protocols for the preclinical and clinical evaluation of this compound and employs visualizations to illustrate critical pathways and experimental workflows.

Pharmacokinetics

This compound is recognized for its effective oral absorption and prolonged duration of action. While comprehensive human pharmacokinetic data is limited in publicly accessible literature, this section synthesizes the available information.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[1][2] The onset of action is typically observed within 1 to 2 hours.[1]

Distribution

Metabolism

This compound undergoes hepatic metabolism.[1][2] While the specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been fully elucidated, this hepatic transformation is a key step in its clearance.

Excretion

The metabolites of this compound are primarily excreted via the kidneys.[1] The elimination half-life is notably long, estimated to be between 24 and 40 hours in humans.[3][4]

Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for this compound.

| Parameter | Value | Species | Reference |

| Bioavailability | Well-absorbed orally | Human | [1][2] |

| Tmax (Time to Peak Concentration) | 1 - 2 hours (onset of action) | Human | [1][5] |

| Cmax (Peak Plasma Concentration) | Data not available | - | - |

| AUC (Area Under the Curve) | Data not available | - | - |

| Protein Binding | > 99% (to human serum albumin) | Human | [2] |

| Volume of Distribution | Data not available | - | [2] |

| Metabolism | Hepatic | Human | [1][2] |

| Route of Elimination | Primarily renal (as metabolites) | Human | [1] |

| Elimination Half-life (t½) | 24 - 40 hours | Human | [3][4] |

| Clearance | Data not available | - | [2] |

Pharmacodynamics

The pharmacodynamic profile of this compound is multifaceted, extending beyond its primary antihistaminic effects.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[6][7] By binding to these receptors on effector cells, it prevents histamine from eliciting its pro-inflammatory and allergic responses, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[1] This action alleviates symptoms associated with allergic rhinitis, hay fever, and urticaria.[2]

The compound also exhibits notable anticholinergic (antimuscarinic) properties, contributing to a drying effect on the nasal mucosa.[2] Furthermore, Diphenylpyraline has been shown to act as a dopamine transporter (DAT) inhibitor.[2] This inhibition of dopamine reuptake leads to increased extracellular dopamine levels in the brain, which is responsible for its observed psychostimulant effects.[8]

Pharmacodynamic Data Summary

The table below presents available quantitative pharmacodynamic data for Diphenylpyraline.

| Parameter | Value | Species/System | Reference |

| Primary Target | Histamine H1 Receptor (Antagonist) | Human | [2] |

| Secondary Target | Sodium-dependent dopamine transporter (Inhibitor) | Human | [2] |

| Dopamine Uptake Inhibition (in vitro) | 20-fold increase in apparent Km for dopamine uptake at 10 µM | Mouse nucleus accumbens slices | [8] |

| Extracellular Dopamine Levels (in vivo) | Approximately 200% increase at 5 mg/kg (i.p.) | Mouse nucleus accumbens | [8] |

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Antagonism

Diphenylpyraline competitively binds to the H1 receptor, preventing the downstream signaling cascade initiated by histamine. This action blocks the typical allergic response.

Dopamine Transporter Inhibition

By blocking the dopamine transporter, Diphenylpyraline increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following sections outline generalized methodologies based on standard pharmacology and analytical chemistry practices.

Quantification in Biological Matrices (HPLC)

A high-performance liquid chromatography (HPLC) method is suitable for the determination of Diphenylpyraline in plasma and urine.[9]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 5-micron Asahipak ODP-50) is effective.[9]

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier should be used to achieve optimal separation.

-

Detection: UV detection at 254 nm is appropriate for quantification.[9]

-

Flow Rate: A typical flow rate would be around 1 mL/min.

-

-

Quantification:

-

A calibration curve should be constructed using standards of known concentrations.

-

The limit of detection for this method has been reported to be as low as 15 ng/mL in both plasma and urine.[9]

-

In Vitro Histamine H1 Receptor Antagonism Assay (Guinea Pig Ileum)

The contractile response of isolated guinea pig ileum to histamine is a classic pharmacological preparation to assess H1 receptor antagonism.[10][11][12]

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a guinea pig.[11]

-

Mount the tissue in an organ bath containing Tyrode's solution at 37°C and aerate with carbogen (95% O2, 5% CO2).[11]

-

Allow the tissue to equilibrate under a basal tension (e.g., 500 mg) for a stabilization period (e.g., 30 minutes).[11]

-

-

Experimental Procedure:

-

Establish a cumulative concentration-response curve for histamine to determine the EC50.

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue.

-

Re-establish the histamine concentration-response curve in the presence of the antagonist.

-

-

Data Analysis:

-

A rightward shift in the histamine concentration-response curve indicates competitive antagonism.

-

The pA2 value can be calculated from the Schild plot to quantify the potency of Diphenylpyraline as an H1 antagonist.

-

In Vivo Assessment of Dopamine Reuptake Inhibition

4.3.1 In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels.[13][14]

-

Surgical Procedure:

-

Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens).[13]

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]

-

Collect dialysate samples at regular intervals.

-

Administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples to measure changes in dopamine concentration over time.

-

-

Sample Analysis:

-

Analyze dopamine concentrations in the dialysate using a sensitive analytical method, such as HPLC with electrochemical detection.

-

4.3.2 Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure real-time changes in neurotransmitter concentrations with high temporal and spatial resolution.[15][16][17][18]

-

Electrode Implantation:

-

Implant a carbon-fiber microelectrode into the brain region of interest in an anesthetized animal.[15]

-

-

Data Acquisition:

-

Experimental Procedure:

-

Establish a baseline dopamine signal.

-

Administer this compound.

-

Monitor the changes in the dopamine signal to assess the effect on dopamine uptake and release.[19]

-

Conclusion

This compound is a first-generation antihistamine with a well-established role in the management of allergic conditions. Its long half-life supports less frequent dosing, which can be advantageous for patient compliance. The additional anticholinergic and dopamine reuptake inhibitory properties contribute to its overall pharmacological profile and potential for other therapeutic applications. However, a notable lack of comprehensive, publicly available quantitative pharmacokinetic and pharmacodynamic data in humans limits a complete understanding of its clinical pharmacology. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced properties of this compound, which could inform future drug development and therapeutic optimization.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Half-life of diphenylpyraline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Historical Use of Diphenylpyraline Hydrochloride in Parkinson's Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline hydrochloride is a first-generation H1 antihistamine belonging to the diphenylpiperidine class.[1] While primarily developed and marketed for the treatment of allergic conditions such as rhinitis and hay fever, its notable anticholinergic properties led to its investigation as a symptomatic treatment for Parkinson's disease (PD) in the mid-20th century.[2][3] The therapeutic rationale was based on the prevailing understanding of the pathophysiology of Parkinson's, which involves a dopamine-acetylcholine imbalance in the basal ganglia. The degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremor and rigidity.[4] Diphenylpyraline was explored for its potential to block muscarinic acetylcholine receptors, thereby helping to restore a more balanced state.[4][5] This document provides a technical overview of its historical application, mechanism of action, and the experimental context of its use in PD.

Quantitative Data Summary

Clinical data from the era of diphenylpyraline's use in Parkinson's disease lacks the rigorous, quantitative nature of modern clinical trials. However, a review of historical literature and related compounds allows for a summary of key parameters.

| Parameter | Finding | Source(s) |

| Primary Indication | Symptomatic relief of Parkinsonism, particularly tremor and rigidity. | [1][6] |

| Mechanism of Action | Antagonism of histamine H1 receptors; Anticholinergic (muscarinic receptor blockade); Dopamine reuptake inhibition. | [1][5][6] |

| Reported Efficacy | Demonstrated usefulness and "excellent effects" in some cases of Parkinsonism, though levodopa was noted to be more effective. | [1][7] |

| Common Side Effects | Drowsiness, dry mouth, blurred vision, dizziness, nausea, constipation, tachycardia, and potential for confusion, especially in the elderly. | [8][9] |

Note: Specific dosage ranges for Parkinson's disease are not well-documented in readily available literature; dosages for similar anticholinergic agents of the era were typically in the range of 6-15 mg daily in divided doses.[10]

Historical Experimental & Clinical Protocols

The methodologies for evaluating therapeutics in the mid-20th century were primarily based on clinical observation rather than standardized, quantitative scales.

3.1 Patient Population

-

Inclusion: Patients were typically diagnosed with idiopathic or post-encephalitic Parkinsonism.

-

Evaluation: Diagnosis and assessment relied on the clinical judgment of neurologists, focusing on cardinal motor signs: tremor at rest, rigidity (cogwheel or lead-pipe), and bradykinesia.

3.2 Dosing and Administration

-

Regimen: Treatment was initiated at a low dose and gradually titrated upwards to maximize therapeutic benefit while minimizing intolerable side effects.

-

Administration: The drug was administered orally.

3.3 Efficacy and Safety Assessment

-

Efficacy: Therapeutic effect was determined by observational reports from the physician and patient regarding improvements in motor function, particularly the suppression of tremor and reduction of muscular rigidity.

-

Safety: Monitoring was focused on the incidence and severity of characteristic anticholinergic side effects. The therapeutic window was defined by the balance between symptomatic relief and the burden of these adverse effects.

Visualized Pathways and Workflows

4.1 Postulated Mechanism of Action

The primary therapeutic effect of diphenylpyraline in Parkinson's disease was attributed to its anticholinergic activity, which aimed to correct the neurotransmitter imbalance in the basal ganglia.

References

- 1. Diphenylpyraline - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 7. Diphenylpyraline-responsive parkinsonism in cerebrotendinous xanthomatosis: long-term follow up of three patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. droracle.ai [droracle.ai]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Diphenylpyraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diphenylpyraline Hydrochloride. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive protocol for the HPLC analysis, as well as a procedure for conducting forced degradation studies to ensure the method's specificity. The information presented is intended to guide researchers, scientists, and drug development professionals in the accurate and reliable analysis of this compound.

Introduction

This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist.[1] It is utilized in the treatment of various allergic conditions. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[2] This application note describes the development and protocol of a reverse-phase HPLC (RP-HPLC) method for this compound. Furthermore, a protocol for forced degradation studies is included to demonstrate the method's ability to separate the intact drug from its degradation products, a key requirement for a stability-indicating assay.[2][3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(diphenylmethoxy)-1-methylpiperidine hydrochloride | [4] |

| Molecular Formula | C19H23NO,HCl | [5] |

| Molecular Weight | 317.9 g/mol | [5] |

| Solubility | Freely soluble in water and ethanol | [5] |

| UV Absorbance | 254 nm | [6] |

HPLC Method Protocol

This protocol outlines the steps for the quantitative analysis of this compound using HPLC.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Methanol (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (adjust pH to 3.0) |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample solution from the drug product to obtain a final concentration of 100 µg/mL of this compound in the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2][7][3] The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient.[2][8]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

Stress Conditions

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[9] Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[9] Cool the solution and neutralize with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.[8] Dilute to a final concentration of 100 µg/mL with the diluent.

-

Thermal Degradation: Expose the solid drug substance to 60°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Analysis

Analyze the stressed samples using the developed HPLC method. The chromatograms should demonstrate the separation of the main this compound peak from any degradation product peaks.

Data Presentation

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| Tailing Factor | (Example: 1.2) | ≤ 2.0 |

| Theoretical Plates | (Example: 3500) | ≥ 2000 |

| RSD of Peak Area (%) | (Example: 0.8%) | ≤ 2.0% |

Table 2: Forced Degradation Study Results

| Stress Condition | % Assay of Diphenylpyraline HCl | % Degradation | Number of Degradation Peaks | Resolution (Main Peak vs. Closest Degradant) |

| Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) | (Example: 85.2) | (Example: 14.8) | (Example: 2) | (Example: > 2.0) |

| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 30 min) | (Example: 88.5) | (Example: 11.5) | (Example: 1) | (Example: > 2.0) |

| Oxidative Degradation (3% H2O2, RT, 24h) | (Example: 90.1) | (Example: 9.9) | (Example: 1) | (Example: > 2.0) |

| Thermal Degradation (60°C, 24h) | (Example: 95.7) | (Example: 4.3) | (Example: 1) | (Example: > 2.0) |

Visualizations

Caption: Workflow for HPLC Analytical Method Development.

Caption: Key Parameters of the HPLC Analytical Method.

Conclusion

The HPLC method detailed in this application note is suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The method is specific, as demonstrated by its ability to separate the parent drug from its degradation products generated under various stress conditions. This protocol provides a solid foundation for the validation and implementation of a robust analytical method for this compound, ensuring the quality and stability of the final drug product.

References

- 1. selleckchem.com [selleckchem.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenylpyraline | SIELC Technologies [sielc.com]

- 5. nhathuocngocanh.com [nhathuocngocanh.com]

- 6. Determination of diphenylpyraline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. ijrpp.com [ijrpp.com]

Application Notes and Protocols for Cell-Based Assays to Study Diphenylpyraline Hydrochloride Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline Hydrochloride is a first-generation antihistamine that primarily functions as a potent antagonist of the histamine H1 receptor (H1R), exhibiting antimuscarinic and antiallergic properties.[1][2] Beyond its antihistaminergic activity, this compound also acts as a competitive inhibitor of the dopamine transporter (DAT), leading to psychostimulant effects by increasing extracellular dopamine levels.[3][4] This dual mechanism of action makes it a compound of interest for various research applications, from allergy and inflammation studies to neuroscience and pharmacology.

These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on its primary molecular targets. The described assays are essential for determining the potency and cellular effects of this compound and can be adapted for screening and lead optimization in drug discovery programs.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

-

Histamine H1 Receptor Antagonism: As an antagonist, this compound binds to the H1 receptor, competitively blocking the binding of histamine. This action prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of Gq/11 proteins, subsequent stimulation of phospholipase C, and an increase in intracellular calcium levels. By inhibiting this pathway, this compound alleviates allergic symptoms such as smooth muscle contraction, increased capillary permeability, and pruritus.[2][5]

-

Dopamine Transporter Inhibition: this compound also binds to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling. This mechanism is responsible for its psychostimulant properties.[3]

Caption: Dual mechanism of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at its primary targets.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| Histamine H1 Receptor | Competitive Binding | HEK293 cells expressing human H1R | Kᵢ | 9.6 - 16 nM | [6] |

| Dopamine Transporter | [³H]dopamine Uptake Inhibition | Rat brain synaptosomes | IC₅₀ | 42 nM | [7] |

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human Histamine H1 Receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Mepyramine (a specific H1R antagonist)

-

Unlabeled Competitor: this compound

-

Non-specific binding control: High concentration of a known H1R antagonist (e.g., 10 µM Mepyramine)

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-H1R cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in ice-cold binding buffer and homogenize.

-

Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

25 µL of [³H]Mepyramine (at a final concentration near its Kd)

-

25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer (for total binding) or excess unlabeled antagonist (for non-specific binding).

-

100 µL of cell membrane preparation (adjust protein amount for optimal signal).

-

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash each well 3-5 times with ice-cold binding buffer.

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and incubate in the dark for at least 30 minutes.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Mepyramine binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Transporter Uptake Assay

This protocol measures the inhibitory effect of this compound on dopamine uptake in a cell line expressing the dopamine transporter.

Caption: Workflow for a dopamine transporter uptake assay.

Materials:

-

SH-SY5Y cells or another suitable cell line endogenously or recombinantly expressing DAT.

-

Cell culture medium.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]Dopamine.

-

This compound.

-

Positive control inhibitor (e.g., Cocaine or GBR-12909).

-

Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH).

-

96-well cell culture plates.

-

Scintillation counter.

Protocol:

-

Cell Culture:

-

Seed SH-SY5Y cells into a 96-well plate and grow to form a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubate the cells for 10-20 minutes at 37°C with 100 µL of uptake buffer containing varying concentrations of this compound or a positive control inhibitor. For total uptake, add buffer alone.

-

Initiate the uptake by adding 25 µL of [³H]Dopamine (at a final concentration near its Km for DAT).

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

-

Detection and Analysis:

-

Lyse the cells by adding 150 µL of lysis buffer to each well and incubating for at least 30 minutes.

-

Transfer the lysate to scintillation vials or a suitable microplate.

-

Add scintillation cocktail and measure radioactivity.

-

Plot the percentage inhibition of dopamine uptake against the log concentration of this compound and determine the IC₅₀ value.

-

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on a relevant cell line.

Materials:

-

HEK293 or SH-SY5Y cells.

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader (570 nm).

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 1 hour at room temperature with gentle shaking.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the log concentration of this compound to determine the CC₅₀ (concentration that causes 50% cytotoxicity), if applicable.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. diphenylpyraline [drugcentral.org]

Application Notes and Protocols for Dopamine Transporter Binding Assay Using Diphenylpyraline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. The DAT is a primary target for a variety of psychostimulants, including cocaine, and is implicated in several neurological and psychiatric disorders. Therefore, the characterization of compounds that interact with DAT is of significant interest in drug discovery and neuroscience research.

Diphenylpyraline hydrochloride, a histamine H1 receptor antagonist, has been shown to exhibit psychostimulant properties by acting as a competitive inhibitor of the dopamine transporter.[1] This document provides a detailed protocol for a dopamine transporter binding assay using this compound as a test compound in a competitive binding format with a radiolabeled ligand.

Signaling Pathway of Dopamine and the Role of DAT

Dopamine exerts its effects by binding to and activating dopamine receptors on postsynaptic neurons. The signal is terminated by the reuptake of dopamine from the synaptic cleft into the presynaptic neuron via the dopamine transporter (DAT). Inside the presynaptic neuron, dopamine is then repackaged into synaptic vesicles. By inhibiting DAT, compounds like this compound increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the Dopamine Transporter (DAT).

Experimental Protocols

This section details a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter. The protocol is based on established methods for DAT binding assays using [³H]WIN 35,428 as the radioligand.

Materials and Reagents

-

Biological Material: CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT), or rat striatal tissue homogenates.

-

Radioligand: [³H]WIN 35,428 (specific activity 80-90 Ci/mmol)

-

Competitor: this compound

-

Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Scintillation Cocktail

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

Experimental Workflow

The workflow for the competitive binding assay is outlined below.

Caption: Experimental workflow for the competitive dopamine transporter binding assay.

Detailed Protocol

-

Membrane Preparation (if using tissue):

-

Homogenize rat striatal tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer.

-

Determine protein concentration using a standard protein assay (e.g., BCA).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10⁻¹⁰ M to 10⁻⁴ M.

-

In a 96-well plate, add the following to the respective wells:

-

Total Binding (TB): 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane/cell suspension.

-

Non-Specific Binding (NSB): 50 µL of GBR 12909 (final concentration 10 µM), 50 µL of [³H]WIN 35,428, and 100 µL of membrane/cell suspension.

-

Competitor Wells: 50 µL of each this compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of membrane/cell suspension.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

-

-

Determine IC₅₀:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Kᵢ:

-

Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kᴅ is the dissociation constant of the radioligand for DAT.

-

-

-

Data Presentation

The following tables summarize representative binding affinities of known dopamine transporter ligands. The Kᵢ for this compound should be determined experimentally using the protocol described above.

| Compound | Radioligand | Kᵢ (nM) | Reference |

| Cocaine | [³H]WIN 35,428 | 95 - 200 | N/A |

| GBR 12909 | [³H]WIN 35,428 | 5 - 15 | N/A |

| Nomifensine | [³H]Mazindol | 8.6 | N/A |

| Diphenylpyraline HCl | [³H]WIN 35,428 | To be determined | N/A |

Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

| Assay Parameter | Recommended Value |

| Radioligand | [³H]WIN 35,428 |

| Radioligand Concentration | 1-2 nM |

| Competitor | This compound |

| Non-specific Ligand | GBR 12909 (10 µM) |

| Incubation Temperature | 4°C |

| Incubation Time | 2-3 hours |

| Data Analysis | Non-linear regression, Cheng-Prusoff equation |

Logical Relationship in Competitive Binding

The principle of the competitive binding assay is the displacement of a radiolabeled ligand from its binding site on the transporter by an unlabeled test compound. The affinity of the test compound is inversely proportional to the concentration required to displace the radioligand.

Caption: Logical relationship in a competitive binding assay at the dopamine transporter.

References

Application Notes and Protocols: Measuring Dopamine Uptake Inhibition by Diphenylpyraline Hydrochloride using Fast-Scan Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylpyraline Hydrochloride (DPP) is a histamine H1 receptor antagonist that also exhibits psychostimulant properties through its interaction with the dopamine transporter (DAT).[1][2] Understanding the kinetics of this interaction is crucial for elucidating its neurobiological effects and exploring its therapeutic potential, for instance, as an agonist replacement therapy for cocaine addiction.[2][3][4] Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second detection of dopamine release and reuptake in brain tissue, making it an ideal method to study the effects of compounds like DPP on dopamine dynamics.[5][6]

These application notes provide a detailed protocol for utilizing ex vivo FSCV in rodent brain slices to measure the inhibition of dopamine uptake by this compound.

Principle of the Method

FSCV detects dopamine by applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode.[6][7] This waveform oxidizes dopamine to dopamine-o-quinone and then reduces it back, generating a characteristic cyclic voltammogram. The resulting current is proportional to the dopamine concentration.[8] By electrically stimulating dopamine release in a brain slice and monitoring its clearance from the extracellular space, the rate of dopamine uptake by the DAT can be determined. The effect of a competitive DAT inhibitor like DPP is quantified by measuring the change in the apparent affinity of the transporter for dopamine (apparent K(_m)).[1][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on dopamine uptake kinetics as determined by voltammetry.

| Compound | Concentration | Apparent K(m) | V({max}) | Effect on Dopamine Uptake | Reference |

| Control | - | 160 nM (assumed) | Unchanged | Baseline | [1] |

| Diphenylpyraline HCl | 10 µM | ~3.2 µM (20-fold increase) | Unchanged | Marked Inhibition | [1][10] |

| Cocaine | 15 mg/kg (in vivo) | Significantly Increased | - | Significant Inhibition | [2][4] |

| Diphenylpyraline HCl | 14 mg/kg (in vivo) | Significantly Increased | - | Significant Inhibition | [2][4] |

Table 1: Effect of this compound on Dopamine Uptake Kinetics.

| Compound | Dose | Peak Extracellular Dopamine | Effect | Reference |

| Diphenylpyraline HCl | 5 mg/kg, i.p. | ~200% of baseline | Elevation | [1][10] |

Table 2: Effect of this compound on Extracellular Dopamine Levels.

Experimental Protocols

I. Carbon-Fiber Microelectrode Fabrication

A detailed procedure for fabricating carbon-fiber microelectrodes is essential for successful FSCV measurements.

Materials:

-

T-650 carbon fibers (7 µm diameter)

-

Borosilicate glass capillaries

-

Vertical micropipette puller

-

Epoxy resin and hardener

-

Polishing wheel with fine abrasive

-

Isopropanol

-

1 M Potassium Chloride (KCl) solution

Procedure:

-

Aspirate a single carbon fiber into a glass capillary.

-

Pull the capillary using a micropipette puller to seal the glass around the fiber.

-

Trim the fiber at the glass seal and seal with epoxy resin.

-

Cure the epoxy overnight at room temperature, followed by heating at 100°C for 2 hours and 150°C overnight.

-

Polish the electrode tip at a 30° angle on a fine abrasive plate.

-

Backfill the electrode with 1 M KCl to establish an electrical connection.

-

Soak the electrode in isopropanol for at least 10 minutes before use.

II. Ex Vivo Brain Slice Preparation

This protocol describes the preparation of acute brain slices containing the nucleus accumbens, a key region for studying dopamine dynamics.

Materials:

-

Rodent (e.g., C57BL/6 mouse)

-

Ice-cold, oxygenated (95% O(_2)/5% CO(_2)) artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Dissection tools

aCSF Recipe (in mM):

-

126 NaCl

-

2.5 KCl

-

1.2 NaH(_2)PO(_4)

-

2.4 CaCl(_2)

-

1.2 MgCl(_2)

-

25 NaHCO(_3)

-

11 Glucose

-

0.4 L-ascorbic acid

Procedure:

-

Anesthetize and decapitate the rodent in accordance with institutional guidelines.

-

Rapidly remove the brain and immerse it in ice-cold, oxygenated aCSF.

-

Prepare 300 µm thick coronal slices containing the nucleus accumbens using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at 32°C for at least 1 hour to recover.

III. FSCV Recording and Data Acquisition

Equipment:

-

FSCV system (e.g., ChemClamp, PCI computer interface cards)

-

Recording chamber with perfusion system

-

Bipolar stimulating electrode

-

Carbon-fiber microelectrode

-

Ag/AgCl reference electrode

-

Micromanipulators

Procedure:

-

Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.

-

Position the stimulating electrode and the carbon-fiber microelectrode in the nucleus accumbens.

-

Apply the triangular waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz).[5]

-

Record a stable baseline for at least 20 minutes.

-

Apply a single electrical pulse to stimulate dopamine release.

-

Record the resulting dopamine signal. Repeat stimulations every 5 minutes to ensure a stable baseline response.

-

To study the effect of DPP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM).

-

After a sufficient incubation period, repeat the electrical stimulation and record the dopamine signal in the presence of the drug.

IV. Electrode Calibration and Data Analysis

Procedure:

-

After the experiment, calibrate the carbon-fiber microelectrode using a known concentration of dopamine (e.g., 3 µM) to convert the current signal (nA) to dopamine concentration (µM).

-

Analyze the dopamine transients using software that allows for Michaelis-Menten kinetic modeling (e.g., Demon Voltammetry Software).[1]

-

For baseline recordings, determine V(_{max}) and K(_m) (often held at a literature-derived value of ~160 nM for dopamine).[1]

-

For recordings in the presence of a competitive inhibitor like DPP, keep V(_{max}) constant at the baseline value and determine the apparent K(_m).[1] An increase in apparent K(_m) indicates competitive inhibition of the dopamine transporter.[9]

Visualizations

Caption: Dopamine reuptake and inhibition by Diphenylpyraline HCl.

Caption: Experimental workflow for FSCV measurement of DAT inhibition.

Caption: Logical relationship of DPP's effect on dopamine kinetics.

References

- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]

- 6. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ucur.org [ucur.org]

- 8. Frontiers | Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Microdialysis Studies of Diphenylpyraline Hydrochloride on Extracellular Dopamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Diphenylpyraline Hydrochloride (DPP) on extracellular dopamine levels, based on findings from in vivo microdialysis studies. Detailed protocols for replicating these experiments are also included.

This compound, a first-generation histamine H1 receptor antagonist, has been shown to possess psychostimulant properties due to its effects on the dopamine system.[1][2] Research indicates that DPP acts as a competitive inhibitor of the dopamine transporter (DAT), similar to cocaine, leading to an increase in extracellular dopamine concentrations in key brain regions like the nucleus accumbens.[1][2][3] Understanding the neurochemical profile of DPP is crucial for evaluating its therapeutic potential and abuse liability.

Data Presentation

The following tables summarize the quantitative data from key microdialysis studies investigating the effects of DPP on extracellular dopamine.

Table 1: Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens

| Compound | Dose (i.p.) | Species | Brain Region | Peak Increase in Extracellular Dopamine (% of Baseline) | Reference |

| This compound | 5 mg/kg | Mouse | Nucleus Accumbens | ~200% | [1][4] |

Table 2: Comparative Effects of this compound and Cocaine on Dopamine Uptake

| Compound | Dose (i.p.) | Species | Brain Region | Effect | Notable Finding | Reference |

| This compound | 14 mg/kg (equimolar to cocaine dose) | Mouse | Nucleus Accumbens | Significant inhibition of dopamine uptake | Prolonged effect on dopamine uptake compared to cocaine.[2] | [2][5] |

| Cocaine | 15 mg/kg | Mouse | Nucleus Accumbens | Significant inhibition of dopamine uptake | [2][5] |

Signaling Pathway

The primary mechanism by which this compound increases extracellular dopamine is through the inhibition of the dopamine transporter (DAT). The following diagram illustrates this signaling pathway.

Caption: Mechanism of this compound action on dopamine levels.

Experimental Protocols

This section provides a detailed methodology for an in vivo microdialysis experiment to assess the effect of this compound on extracellular dopamine levels in the mouse nucleus accumbens. This protocol is based on established methods in the field.[6][7]

I. Materials and Reagents

-

This compound

-

Sterile Saline (0.9% NaCl)

-

Ringer's solution (e.g., 147.0 mM NaCl, 2.2 mM CaCl₂, 4.0 mM KCl)

-

Anesthetic (e.g., isoflurane, urethane)

-

Concentric microdialysis probes (e.g., AN69 dialyzing membrane, 1.0 mm active surface)

-

Surgical instruments

-

Stereotaxic frame

-

Syringe pump

-

Fraction collector or manual collection vials

-

High-Performance Liquid Chromatography (HPLC) system with a coulometric or electrochemical detector

-

Dopamine standards for HPLC calibration

II. Experimental Workflow Diagram

Caption: Workflow for in vivo microdialysis of this compound.

III. Detailed Procedure

-

Animal Surgery and Probe Implantation:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole over the target brain region (nucleus accumbens).

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover for approximately 42-47 hours post-surgery.[6]

-

-

Microdialysis Sampling:

-

On the day of the experiment, connect the probe to a fluid swivel and a syringe pump.

-

Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µl/min).[6]

-

Allow for an equilibration period of at least 30 minutes.

-

Collect 3-4 baseline dialysate samples (e.g., every 10-20 minutes).

-

Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).

-

Continue collecting dialysate samples at regular intervals (e.g., every 10 minutes for the first 2 hours, then every 20 minutes).[6]

-

-

Sample Analysis:

-

Immediately inject the collected dialysate (e.g., 10 µl) into the HPLC system equipped with a coulometric detector to quantify dopamine levels.[6]

-

The mobile phase may consist of a solution such as 100 mM NaH₂PO₄, 0.1 mM Na₂EDTA, 0.5 mM n-octyl sulfate, and 18% (v/v) methanol, adjusted to pH 5.5.[6]

-

Set the potentials for the oxidation and reduction electrodes of the analytical cell (e.g., +125 mV and -125 mV, respectively).[6]

-

Calculate dopamine concentrations based on a standard curve generated from known dopamine concentrations.

-

-

Data Analysis and Verification:

-

Express the post-injection dopamine levels as a percentage of the mean baseline concentration.

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Remove the brain and perform histological analysis to verify the correct placement of the microdialysis probe.

-

Conclusion

The available data strongly indicate that this compound increases extracellular dopamine by inhibiting the dopamine transporter. The provided protocols offer a framework for further investigation into the dose-response effects, time course, and regional specificity of DPP's impact on dopamine neurotransmission. These studies are essential for a complete understanding of its neuropharmacological profile.

References

- 1. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. pubcompare.ai [pubcompare.ai]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of Diphenylpyraline Hydrochloride in Plasma and Urine by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Diphenylpyraline Hydrochloride in biological matrices, specifically plasma and urine, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a first-generation antihistamine that functions as a histamine H1 receptor antagonist. It is utilized in the treatment of allergic conditions such as rhinitis and urticaria. Accurate quantification of Diphenylpyraline in plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines a reliable and specific reversed-phase HPLC method for this purpose.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | Asahipak ODP-50 C18 (5 µm) | [1] |

| Mobile Phase | Not explicitly stated, but a reversed-phase system is used. | [1] |

| Detection | UV at 254 nm | [1] |

| Elution Time | 7.9 min | [1] |

| Limit of Detection (LOD) | 15 ng/mL (in both plasma and urine) | [1] |

Table 2: Recovery and Linearity Data for this compound

| Matrix | Concentration Range | Overall Recovery (%) | Linearity |

| Plasma | 53 to 740 ng/mL | 94.65% | Acceptable |

| Urine | 53 to 740 ng/mL | 92.29% | Acceptable |

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from the method described by Ebete and Koundourellis (1996).[1]

Materials:

-

Plasma or urine samples